Arenol
Overview
Description
Arenol is a type of aromatic hydrocarbon, specifically a cyclic unsaturated compound. These compounds are characterized by their unique chemical properties, which differ significantly from those of conjugated alkenes. The simplest member of this class is benzene, which is often represented as a cyclic conjugated molecule with alternating single and double carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arenols can be synthesized through various methods, including electrophilic aromatic substitution reactions. These reactions typically involve the substitution of a hydrogen atom on the aromatic ring with an electrophile. Common reagents used in these reactions include halogens, nitro compounds, and sulfonic acids .
Industrial Production Methods
Industrial production of arenols often involves the catalytic hydrogenation of phenols. This process typically uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting arenol can then be purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Arenols undergo a variety of chemical reactions, including:
Oxidation: Arenols can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction of arenols can yield cyclohexanols, which are used in the production of various chemicals.
Substitution: Arenols can undergo electrophilic substitution reactions, where the hydrogen atom on the aromatic ring is replaced by an electrophile.
Common Reagents and Conditions
Common reagents used in the reactions of arenols include halogens, nitro compounds, and sulfonic acids. Reaction conditions typically involve the use of a catalyst, such as a metal halide, and may require elevated temperatures and pressures .
Major Products
The major products formed from the reactions of arenols include quinones, cyclohexanols, and various substituted aromatic compounds .
Scientific Research Applications
Arenols have a wide range of applications in scientific research, including:
Chemistry: Arenols are used as intermediates in the synthesis of various organic compounds.
Biology: Arenols are used in the study of enzyme mechanisms and as substrates in biochemical assays.
Medicine: Arenols are used in the development of pharmaceuticals, including drugs for the treatment of cancer and cardiovascular diseases.
Industry: Arenols are used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of arenols involves their ability to undergo electrophilic aromatic substitution reactions. This process involves the formation of a sigma complex, where the electrophile attacks the aromatic ring, followed by the loss of a proton to regenerate the aromaticity of the ring. The molecular targets and pathways involved in these reactions include various enzymes and receptors that facilitate the substitution process .
Comparison with Similar Compounds
Arenols are similar to other aromatic hydrocarbons, such as benzene and toluene. they are unique in their ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution. This versatility makes them valuable intermediates in the synthesis of various organic compounds .
List of Similar Compounds
- Benzene
- Toluene
- Phenol
- Aniline
- Naphthalene
Properties
IUPAC Name |
3-[[4-acetyl-2,3,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-4-hydroxy-5,6-dimethylpyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-9(2)6-7-13-16(11(4)22)20(26)19(25)14(18(13)24)8-15-17(23)10(3)12(5)28-21(15)27/h6,23-26H,7-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLAMXJBTZOWLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)C(=C1O)CC2=C(C(=C(C(=C2O)O)C(=O)C)CC=C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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